Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent reduction of the nitro group produces the desired amino compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield various amines .
Scientific Research Applications
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate.
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Benzofuran: The parent compound of the benzofuran family, known for its diverse biological activities.
Uniqueness
This compound is unique due to the presence of both an amino group and an ester group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6,12H2,1H3 |
InChI Key |
JHFIVZPBZYCTEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
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